

# Application Notes and Protocols for Pulrodemstat in Mouse Xenograft Models

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## Compound of Interest

Compound Name: Pulrodemstat

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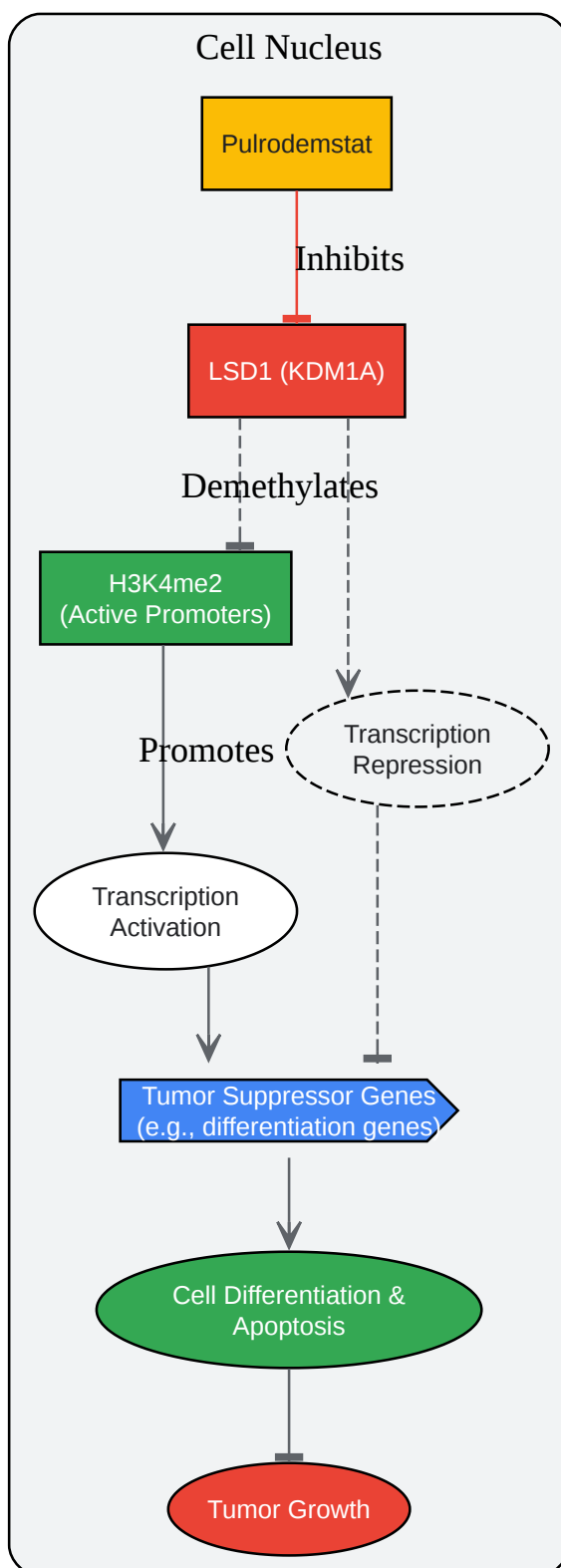
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pulrodemstat** (formerly CC-90011) is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its overexpression is implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4] By inhibiting LSD1, **Pulrodemstat** alters gene expression, leading to the suppression of tumor-promoting genes and the activation of tumor-suppressor genes, which can induce cancer cell differentiation and apoptosis.[3] These application notes provide detailed protocols and quantitative data for the use of **Pulrodemstat** in preclinical mouse xenograft models.

## Mechanism of Action

**Pulrodemstat** targets LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1's primary oncogenic role involves the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), a mark associated with active gene transcription. This action leads to the repression of tumor suppressor genes. LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby activating oncogenes. **Pulrodemstat**'s inhibition of LSD1 leads to an accumulation of H3K4me2 at target gene promoters, reactivating tumor suppressor gene expression and promoting an anti-tumor effect.



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**Caption:** Pulrodemstat inhibits LSD1, leading to increased H3K4me2 and tumor suppressor gene expression.

## Quantitative Data Summary

The following tables summarize the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of **Pulrodemstat** in mouse models.

Table 1: In Vivo Efficacy of **Pulrodemstat** in SCLC Xenograft Models

Model Type	Cancer Type	Mouse Strain	Dosage and Administration	Treatment Duration	Endpoint	Result	Reference
Patient-Derived Xenograft (PDX) LXFS 615	SCLC	N/A	5 mg/kg, oral gavage, daily	30 days	Tumor Growth Inhibition (TGI)	78% TGI (p=0.001) with <1% body weight loss	[5]
Cell Line-Derived Xenograft (H1417)	SCLC	N/A	2.5 mg/kg, oral gavage, daily	N/A	Tumor Growth Regression	159% (p=0.001)	[5]
Cell Line-Derived Xenograft (H1417)	SCLC	N/A	5 mg/kg, oral gavage, daily	N/A	Tumor Growth Regression	178% (p=0.0001)	[5]

Table 2: Pharmacokinetic Parameters of **Pulrodemstat** in Mice

Administration Route	Dose (mg/kg)	Cmax (μM)	AUC <sub>0-24h</sub> (μM·h)	Bioavailability (%)	Half-life (h)	Reference
Oral Gavage	5	0.36	1.8	32%	N/A	[1][5]
Intravenous (IV)	5	N/A	N/A	N/A	2	[1][5]

Table 3: In Vitro and In Vivo Pharmacodynamic Markers

Model	Treatment	Marker	Result	Reference
SCLC Xenograft (H1417)	2.5 mg/kg & 5 mg/kg, PO, 4 days	GRP mRNA levels	Dose-dependent downregulation; max suppression at 5 mg/kg	[1][5]
AML Cell Line (THP-1)	In vitro	CD11b expression	EC <sub>50</sub> = 7 nM	[1][5]
AML Cell Line (Kasumi-1)	In vitro	Anti-proliferative activity	EC <sub>50</sub> = 2 nM	[1][5]
Ewing Sarcoma Cells (TC-32)	In vitro (0.75 & 1.5 μM)	H3K4me2 levels	Increased abundance	[6]

## Experimental Protocols

### Protocol 1: General Patient-Derived Xenograft (PDX) Efficacy Study

This protocol is based on the successful efficacy study of **Pulrodemstat** in the SCLC PDX model LXFS 615.[5]

#### 1. Animal Model:

- Immunocompromised mice (e.g., NOD-scid gamma (NSG) or BALB/c nude mice).

- House animals in a specific pathogen-free (SPF) environment.

## 2. PDX Establishment:

- Subcutaneously implant patient-derived SCLC tumor fragments (e.g., LXFS 615) into the flank of recipient mice.
- Allow tumors to establish and grow. Passage tumors to create a cohort of mice with established tumors.

## 3. Study Initiation and Randomization:

- Monitor tumor growth using digital calipers. Tumor volume ( $\text{mm}^3$ ) =  $(\text{Length} \times \text{Width}^2)/2$ .
- When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize mice into treatment and control groups (n=8-10 mice/group).

## 4. Preparation of **Pulrodemstat** Formulation (for Oral Gavage):

- Vehicle Example: Prepare a suspension in a suitable vehicle. A common formulation for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose in sterile water.
- **Pulrodemstat** Suspension:
  - Weigh the required amount of **Pulrodemstat** powder.
  - Prepare the vehicle solution.
  - Gradually add the vehicle to the **Pulrodemstat** powder while triturating to create a homogenous suspension at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume).
  - Prepare fresh daily or as stability allows.

## 5. Administration:

- Treatment Group: Administer **Pulrodemstat** at 5 mg/kg via oral gavage, once daily.

- Control Group: Administer an equivalent volume of the vehicle solution via oral gavage on the same schedule.
6. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
  - Monitor animal health daily.
  - Continue treatment for the specified duration (e.g., 30 days).[5]
  - Primary endpoint: Tumor Growth Inhibition (TGI), calculated as:  $\% \text{ TGI} = (1 - (\Delta T / \Delta C)) \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.
  - Euthanize mice if tumor volume exceeds protocol limits or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

## Protocol 2: Pharmacodynamic Study in a Cell Line-Derived Xenograft Model

This protocol is designed to assess target engagement in vivo, based on studies in the H1417 SCLC model.[5]

### 1. Xenograft Establishment:

- Subcutaneously inject H1417 SCLC cells (e.g.,  $5 \times 10^6$  cells in Matrigel/PBS) into the flank of nude mice.

### 2. Study Design:

- Once tumors reach an average volume of  $\sim 200\text{-}300 \text{ mm}^3$ , randomize mice into groups.
- Groups: Vehicle control, **Pulrodemstat** 2.5 mg/kg, **Pulrodemstat** 5 mg/kg.

### 3. Dosing:

- Prepare and administer **Pulrodemstat** as described in Protocol 1.

- Treat mice once daily for 4 consecutive days.[\[5\]](#)

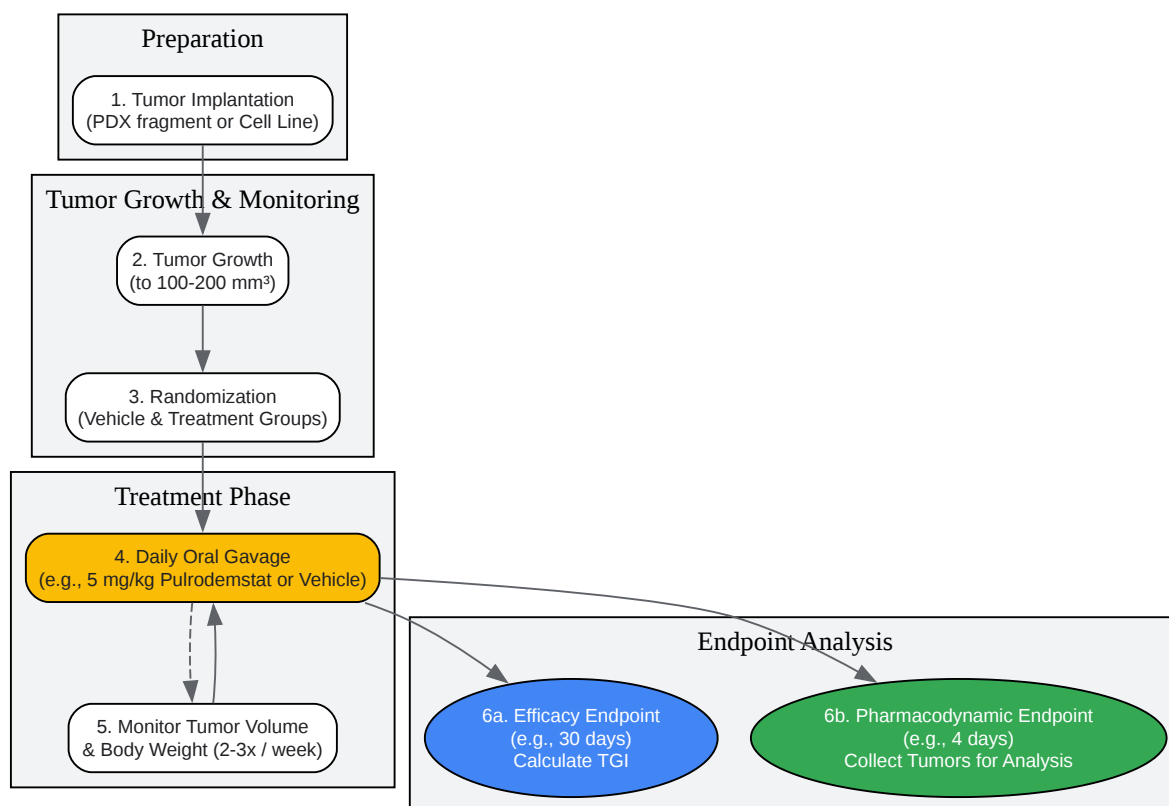
#### 4. Sample Collection:

- Euthanize mice 24 hours after the final dose.[\[5\]](#)
- Excise tumors and either snap-freeze in liquid nitrogen for molecular analysis (qPCR, Western blot) or fix in formalin for immunohistochemistry (IHC).

#### 5. Analysis:

- qPCR: Extract RNA from tumor samples to quantify the mRNA expression of target genes, such as Gastrin-Releasing Peptide (GRP), normalizing to a housekeeping gene.
- Western Blot/IHC: Prepare protein lysates or tissue sections to analyze the levels of histone marks, specifically the increase in H3K4me2, to confirm LSD1 inhibition.

## Experimental Workflow Visualization



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**Caption:** General workflow for a **Pulrodemstat** mouse xenograft study.

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